REACTION_CXSMILES
|
BrC1C(C)=C([N+]([O-])=O)C=CC=1C.[Br:13][C:14]1[C:19]([CH3:20])=[CH:18][CH:17]=[C:16]([N+:21]([O-])=O)[C:15]=1[CH2:24][C:25](=O)[C:26]([OH:28])=[O:27]>>[Br:13][C:14]1[C:19]([CH3:20])=[CH:18][CH:17]=[C:16]2[C:15]=1[CH:24]=[C:25]([C:26]([OH:28])=[O:27])[NH:21]2
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrC=1C(=C(C=CC1C)[N+](=O)[O-])C
|
Name
|
3-(2-bromo-3-methyl-6-nitrophenyl)pyruvic acid
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrC1=C(C(=CC=C1C)[N+](=O)[O-])CC(C(=O)O)=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
|
Smiles
|
BrC1=C2C=C(NC2=CC=C1C)C(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |